molecular formula C7H6FNO2 B11757810 4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol

4-Fluoro-2-[(1E)-(hydroxyimino)methyl]phenol

Cat. No.: B11757810
M. Wt: 155.13 g/mol
InChI Key: LSBFIKDJEJSBIJ-WTKPLQERSA-N
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Description

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol, also known as 5-fluoro-2-hydroxybenzaldehyde oxime, is an organic compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and an oxime functional group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol typically involves the reaction of 5-fluoro-2-hydroxybenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability by altering its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-hydroxybenzaldehyde: Lacks the oxime group but shares the fluorine and hydroxyl groups.

    2-hydroxybenzaldehyde oxime: Lacks the fluorine atom but contains the hydroxyl and oxime groups.

    4-fluoro-2-nitrophenol: Contains a nitro group instead of the oxime group.

Uniqueness

4-fluoro-2-[(E)-(hydroxyimino)methyl]phenol is unique due to the combination of its fluorine, hydroxyl, and oxime functional groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C7H6FNO2

Molecular Weight

155.13 g/mol

IUPAC Name

4-fluoro-2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4-

InChI Key

LSBFIKDJEJSBIJ-WTKPLQERSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)/C=N\O)O

Canonical SMILES

C1=CC(=C(C=C1F)C=NO)O

Origin of Product

United States

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